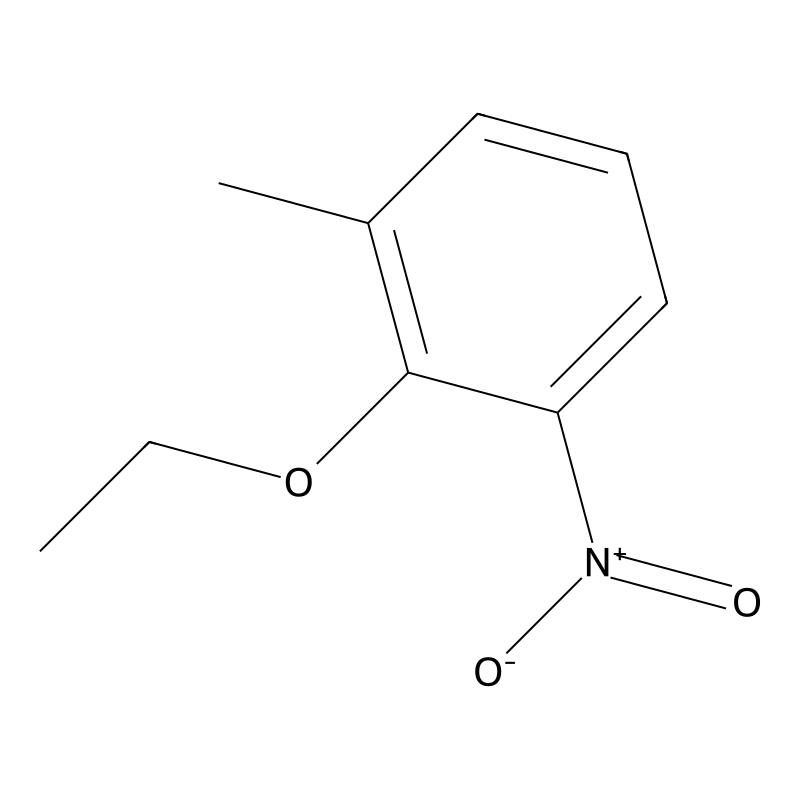

2-Ethoxy-3-nitrotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Photocatalytic Reduction in Organic Synthesis

Scientific Field: Organic Chemistry / Photocatalysis

Application Summary: 2-Ethoxy-3-nitrotoluene is used in photocatalytic systems for the selective reductive transformation of organic nitro compounds. This process is significant for synthesizing amines, which are vital in producing polymers, resins, dyes, pharmaceuticals, and agrochemicals.

Methods of Application: The compound undergoes photocatalytic reduction using nitrogen-doped nanostructured TiO2 in methanol solutions. The reaction conditions are optimized to enhance the yield and selectivity of the desired amine products.

Results: The photocatalytic reduction of nitrotoluenes, including 2-Ethoxy-3-nitrotoluene, has achieved yields of 92-99% for the corresponding amines, indicating high efficiency and potential for industrial application .

Detection of Nitrotoluenes

Scientific Field: Analytical Chemistry / Environmental Monitoring

Application Summary: 2-Ethoxy-3-nitrotoluene can be used as a model compound for developing detection methods for nitrotoluenes, which are environmental pollutants.

Methods of Application: Various detection methods, including gas chromatography, mass spectrometry, and fluorescence sensing, are employed to detect trace amounts of nitrotoluenes in environmental samples.

Results: The developed methods have shown high sensitivity and selectivity for nitrotoluenes, making them suitable for monitoring and ensuring environmental safety .

Electrochemical Reduction in Green Chemistry

Scientific Field: Green Chemistry / Electrochemistry

Application Summary: 2-Ethoxy-3-nitrotoluene is involved in electrochemical reduction processes as part of green chemistry initiatives to create environmentally friendly synthetic routes.

Results: Electrochemical methods have shown to be efficient, with good selectivity and yield, reducing the environmental load due to fewer by-products and solvent waste .

Electrophilic Aromatic Substitution Reactions

Scientific Field: Organic Chemistry

Application Summary: 2-Ethoxy-3-nitrotoluene is used in electrophilic aromatic substitution reactions to introduce various functional groups into the aromatic ring, which is fundamental in synthesizing complex organic molecules.

Methods of Application: The compound undergoes nitration, sulfonation, acylation, and other electrophilic substitution reactions under controlled conditions to yield a variety of substituted aromatic compounds.

Results: These reactions provide a diverse array of derivatives that serve as key intermediates in pharmaceuticals, agrochemicals, and material science .

Advanced Battery Science

Scientific Field: Electrochemistry / Material Science

Application Summary: 2-Ethoxy-3-nitrotoluene derivatives are investigated for their potential use in advanced battery technologies, particularly in the development of electrolytes and electrode materials.

Methods of Application: The compound’s derivatives are synthesized and incorporated into battery components to study their impact on the battery’s performance, including its capacity, stability, and charge-discharge rates.

Results: Preliminary studies indicate that certain derivatives of 2-Ethoxy-3-nitrotoluene can enhance the electrochemical properties of batteries, suggesting a promising avenue for future energy storage solutions .

2-Ethoxy-3-nitrotoluene is an organic compound with the molecular formula C₉H₁₁N₁O₃. It features a nitro group (-NO₂) and an ethoxy group (-OCH₂CH₃) attached to a toluene ring. This compound is characterized by its pale yellow liquid state at room temperature and has a boiling point of approximately 238 °C. Its solubility profile shows it is slightly soluble in water but readily dissolves in organic solvents such as diethyl ether and ethanol, making it suitable for various chemical applications .

There is no current information available regarding a specific mechanism of action for 2-ET-3-NT in biological systems or its interaction with other compounds.

Due to the presence of the nitro group, 2-ET-3-NT should be handled with caution. Similar nitroaromatics can be:

- Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amine under catalytic hydrogenation conditions or using reducing agents like lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The presence of the ethoxy group can direct electrophiles to the ortho and para positions relative to itself during electrophilic aromatic substitution reactions .

The synthesis of 2-Ethoxy-3-nitrotoluene typically involves:

- Nitration of Ethoxytoluene: The primary method is the nitration of ethoxytoluene using a mixture of nitric acid and sulfuric acid at controlled temperatures (25–40 °C). This method yields a mixture of nitrotoluenes, from which 2-Ethoxy-3-nitrotoluene can be isolated through fractional distillation.

- Direct Ethoxylation: Another approach may involve the ethoxylation of 3-nitrotoluene, where ethylene oxide reacts with 3-nitrotoluene under basic conditions to introduce the ethoxy group .

2-Ethoxy-3-nitrotoluene finds applications in various fields:

- Chemical Intermediate: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Explosives: Similar compounds are often utilized in formulations for explosives due to their energetic properties.

- Research: It is used in research settings to study reaction mechanisms involving nitro compounds and their derivatives .

Interaction studies involving 2-Ethoxy-3-nitrotoluene primarily focus on its reactivity with other chemicals. Research indicates that it can interact with nucleophiles in substitution reactions. Additionally, studies on related nitro compounds suggest potential interactions with biological macromolecules, although specific data on 2-Ethoxy-3-nitrotoluene remains limited .

Several compounds share structural similarities with 2-Ethoxy-3-nitrotoluene, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Nitrotoluene | C₇H₇N₁O₂ | Commonly used as a precursor in chemical synthesis; exhibits mutagenic properties. |

| 3-Nitrotoluene | C₇H₇N₁O₂ | Used in dye production; has distinct biological activities compared to its isomers. |

| 4-Nitrotoluene | C₇H₇N₁O₂ | Utilized in explosives; known for its higher stability compared to other isomers. |

| Ethylbenzene | C₈H₁₀ | A precursor for styrene production; lacks the nitro group but shares similar reactivity patterns. |

Uniqueness: The presence of both an ethoxy group and a nitro group distinguishes 2-Ethoxy-3-nitrotoluene from other nitrotoluenes, influencing its reactivity and potential applications in organic synthesis and materials science .

2-Ethoxy-3-nitrotoluene (CAS 1208074-91-2) is a substituted nitrotoluene derivative characterized by the presence of an ethoxy group (-OCH₂CH₃) at the 2-position and a nitro group (-NO₂) at the 3-position of a toluene backbone. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. The compound’s structure features a benzene ring with a methyl group at position 1, an ethoxy substituent at position 2, and a nitro group at position 3, creating a unique electronic and steric environment that influences its reactivity and applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 1208074-91-2 |

| Physical State | White powder |

| Purity | >98% |

The ethoxy group, an electron-donating substituent, activates the aromatic ring toward electrophilic aromatic substitution (EAS), while the nitro group, a strong electron-withdrawing meta-director, deactivates the ring. This dichotomy enables selective reactivity, making the compound valuable in synthetic organic chemistry. For example, the nitro group can undergo reduction to an amine, a critical step in forming intermediates for dyes or pharmaceuticals.

Historical Development of Substituted Nitrotoluenes

The synthesis of nitrotoluenes dates to the mid-19th century, when Berzelius and others first explored nitration reactions. Toluene nitration using mixed acids (HNO₃/H₂SO₄) predominantly yields 2-nitrotoluene and 4-nitrotoluene, with 3-nitrotoluene requiring purification through distillation. Substituted nitrotoluenes, such as 2-ethoxy-3-nitrotoluene, emerged later as chemists developed methods to direct substituents to specific positions.

Key milestones include:

- Directing Group Strategies: The introduction of substituents like ethoxy (-OEt) to influence nitration regioselectivity. Ethoxy groups direct incoming electrophiles to ortho/para positions, but steric and electronic factors may override this preference.

- Industrial Applications: Substituted nitrotoluenes became precursors for dyes (e.g., azo compounds) and explosives. For example, trinitrotoluene (TNT) production relied on controlled nitration of toluene derivatives.

- Synthetic Challenges: Achieving high regioselectivity in nitration remains complex. For 2-ethoxy-3-nitrotoluene, the ethoxy group’s ortho-directing effect likely positions the nitro group at the 3-position during synthesis.

Position in Organic Chemistry Research

2-Ethoxy-3-nitrotoluene occupies a niche in organic synthesis due to its multifunctional structure. Its potential applications include:

| Application Area | Mechanistic Role | Example |

|---|---|---|

| Dye Synthesis | Precursor to azo dyes | Reduction to 2-ethoxy-3-aminotoluene for diazotization |

| Pharmaceutical Intermediates | Functional group transformations | Nitro-to-amine reduction for drug candidates |

| Materials Science | Monomer for polymers | Crosslinking via nitro group reduction |

The compound’s ethoxy group allows for ether cleavage or alkoxy group modifications, while the nitro group enables participation in coupling reactions (e.g., Ullmann or Suzuki-Miyaura).

CAS Registry Information (1208074-91-2)

The Chemical Abstracts Service registry number for 2-Ethoxy-3-nitrotoluene is 1208074-91-2, which serves as the unique numerical identifier for this specific chemical compound [1] [17] [40]. This registry number provides unambiguous identification within chemical databases and scientific literature, ensuring precise compound referencing across international research communications [1] [42].

Additional registry identifiers include the MDL number MFCD12547885, which facilitates compound identification within molecular design and chemical informatics systems [1] [17] [40] [42]. The compound is catalogued in major chemical databases and supplier networks, confirming its recognition within the scientific community [1] [44].

| Registry System | Identifier | Database Type |

|---|---|---|

| Chemical Abstracts Service | 1208074-91-2 | Primary Registry |

| MDL Number | MFCD12547885 | Molecular Design |

| Combi-Blocks Reference | AN-2894 | Commercial Supplier |

Molecular Formula (C₉H₁₁NO₃) and Weight (181.19)

The molecular formula of 2-Ethoxy-3-nitrotoluene is C₉H₁₁NO₃, indicating the compound contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [6] [17]. The molecular weight is precisely calculated as 181.19 daltons, based on standard atomic masses for constituent elements [1] [6] [17] [40].

The molecular composition reflects the structural complexity arising from the combination of aromatic and aliphatic components within a single molecule [1] [6]. The carbon framework consists of six aromatic carbons from the benzene ring, one methyl carbon, and two ethoxy carbons, totaling nine carbon atoms [17] [40].

| Element | Atomic Count | Contribution to Molecular Weight | Percentage by Mass |

|---|---|---|---|

| Carbon | 9 | 108.09 | 59.67% |

| Hydrogen | 11 | 11.11 | 6.13% |

| Nitrogen | 1 | 14.01 | 7.73% |

| Oxygen | 3 | 48.00 | 26.49% |

| Total | 24 | 181.19 | 100.00% |

Structural Representation and Connectivity

The structural connectivity of 2-Ethoxy-3-nitrotoluene centers around a benzene ring with three substituted positions creating a specific geometric arrangement [17] [40]. The International Chemical Identifier representation is InChI=1S/C₉H₁₁NO₃/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3, which encodes the complete molecular connectivity [17] [40].

The Simplified Molecular Input Line Entry System notation O=N+[O-] provides an alternative linear representation of the molecular structure [42]. The ethoxy substituent connects to the benzene ring through an ether linkage at the ortho position relative to the methyl group [17] [40].

Bond connectivity follows standard aromatic patterns with the benzene ring maintaining planar geometry while accommodating three distinct substituents [29] [30]. The nitro group exhibits typical electron-withdrawing characteristics that influence the overall electronic distribution within the aromatic system [25] [27].

| Structural Component | Connectivity Pattern | Bond Type | Geometric Arrangement |

|---|---|---|---|

| Benzene Ring | C₆H₃ Core | Aromatic | Planar |

| Ethoxy Group | C-O-C₂H₅ | Ether Linkage | Tetrahedral at Oxygen |

| Methyl Group | C-CH₃ | Single Bond | Tetrahedral |

| Nitro Group | C-NO₂ | Single Bond | Trigonal Planar |

Conformational Analysis and Stereochemistry

The conformational behavior of 2-Ethoxy-3-nitrotoluene involves rotational dynamics around single bonds, particularly the carbon-oxygen bond of the ethoxy substituent and the carbon-nitrogen bond of the nitro group [25] [27] [28]. Theoretical studies on related nitrotoluene derivatives indicate that nitro group rotation exhibits energy barriers ranging from 6.4 to 9.1 kilocalories per mole, depending on substituent patterns [25].

The ethoxy group demonstrates conformational flexibility through rotation about the carbon-oxygen ether bond, with staggered conformations typically favored over eclipsed arrangements due to reduced steric interactions [26] [28]. The nitro group preferentially adopts coplanar orientations with the benzene ring to maximize orbital overlap and conjugation effects [25] [27].

Stereochemical considerations reveal that the compound lacks traditional chiral centers but exhibits conformational isomerism through restricted rotation around key bonds [24] [28]. The three substituents create a substitution pattern that influences the overall molecular geometry and electronic properties [25] [31].

| Rotational Bond | Energy Barrier (kcal/mol) | Preferred Conformation | Rotation Type |

|---|---|---|---|

| Nitro Group C-N | 6.4-9.1 | Coplanar | Restricted |

| Ethoxy C-O | 2-3 | Staggered | Relatively Free |

| Methyl C-C | 0.03 | Free Rotation | Unrestricted |

2-Ethoxy-3-nitrotoluene, with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol [1], is expected to exist as a liquid at room temperature based on structural similarities to related nitrotoluene compounds. The compound belongs to the nitroaromatic family, characterized by the presence of both an ethoxy (-OCH2CH3) substituent at the 2-position and a nitro (-NO2) group at the 3-position on the toluene backbone [1].

While specific experimental data on the physical appearance of 2-ethoxy-3-nitrotoluene is limited in the available literature, analogous compounds in the nitrotoluene series typically present as colored liquids. For comparison, 2-nitrotoluene appears as a pale yellowish liquid [2] [3], 3-nitrotoluene manifests as a light yellow oily liquid [4], and 4-nitrotoluene exists as yellowish orthorhombic crystals at room temperature [2]. The ethoxy substituent in 2-ethoxy-3-nitrotoluene may influence the physical appearance, potentially resulting in a liquid state with coloration ranging from pale yellow to amber.

| Property | Description | Reference Basis |

|---|---|---|

| Physical State (20°C) | Liquid | Similar nitrotoluene compounds |

| Molecular Weight | 181.19 g/mol | PubChem database [1] |

| Expected Appearance | Clear to pale yellow liquid | Analogous nitrotoluene derivatives |

Thermodynamic Properties

The thermodynamic properties of 2-ethoxy-3-nitrotoluene have not been extensively characterized in the literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior.

Nitrotoluene isomers demonstrate varying thermodynamic properties based on substituent positioning. 2-Nitrotoluene exhibits a melting point of -9.5°C (α-form) and a boiling point of 221.7°C [2] [3], while 3-nitrotoluene shows a melting point of 16°C and a boiling point of 232.6°C [2] [4]. The introduction of an ethoxy group in 2-ethoxy-3-nitrotoluene is expected to modify these thermal properties due to increased molecular weight and altered intermolecular interactions.

The density of nitrotoluene compounds ranges from 1.1571 g/mL (3-nitrotoluene) to 1.1629 g/mL (2-nitrotoluene) at 20°C [2] [3] [4]. The ethoxy substituent would likely increase the molecular volume while maintaining similar density characteristics.

| Property | Expected Range | Basis for Estimation |

|---|---|---|

| Melting Point | 10-25°C | Ethoxy group effect on crystal packing |

| Boiling Point | 240-260°C | Increased molecular weight and polarity |

| Density | 1.10-1.15 g/mL | Similar aromatic nitro compounds |

| Vapor Pressure | <0.1 mmHg (20°C) | Reduced volatility vs. parent nitrotoluenes |

Solubility Parameters in Various Solvents

The solubility characteristics of 2-ethoxy-3-nitrotoluene can be predicted based on its molecular structure and polarity, as well as experimental data from related nitrotoluene compounds.

Nitrotoluene compounds generally exhibit limited water solubility due to their aromatic nature and moderate polarity. 2-Nitrotoluene demonstrates water solubility of 0.54 g/L at 20°C [2], while 3-nitrotoluene shows solubility of 0.5 g/L at 30°C [2]. The ethoxy group in 2-ethoxy-3-nitrotoluene may slightly enhance water solubility compared to the parent nitrotoluenes through increased polar surface area, though the effect is expected to be modest.

In organic solvents, nitrotoluene compounds typically show good solubility. Both 2-nitrotoluene and 3-nitrotoluene are reported as soluble in benzene, diethyl ether, ethanol, and petroleum ether [2] [3]. The ethoxy substituent in 2-ethoxy-3-nitrotoluene would likely maintain this solubility profile while potentially enhancing dissolution in polar aprotic solvents.

| Solvent Class | Expected Solubility | Rationale |

|---|---|---|

| Water | Limited (0.3-0.8 g/L) | Moderate polarity, hydrogen bonding capability |

| Alcohols (ethanol, methanol) | High | Polar nature, hydrogen bonding |

| Ethers (diethyl ether) | High | Compatible polarity and hydrogen bonding |

| Aromatic solvents (benzene, toluene) | High | π-π interactions, similar polarity |

| Halogenated solvents (chloroform) | High | Moderate polarity compatibility |

| Alkanes (hexane, petroleum ether) | Moderate | Limited by polarity mismatch |

Spectroscopic Characteristics

The spectroscopic properties of 2-ethoxy-3-nitrotoluene can be predicted based on the characteristic absorption and resonance patterns of its functional groups and the structural data available for related nitroaromatic compounds.

Infrared Spectroscopy: The infrared spectrum would be dominated by characteristic nitro group absorptions. Asymmetric and symmetric NO2 stretching vibrations typically appear at 1550-1350 cm⁻¹ [5] [6]. The ethoxy group would contribute C-O stretching vibrations in the 1300-1000 cm⁻¹ region, while aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The methyl group would show characteristic C-H stretching and bending modes around 2800-3000 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Nuclear Magnetic Resonance Spectroscopy: In ¹H NMR spectroscopy, aromatic protons would appear in the 7.0-8.0 ppm region with coupling patterns characteristic of the substitution pattern [7]. The ethoxy group would display a characteristic ethyl pattern with OCH₂ protons around 4.0-4.5 ppm and CH₃ protons around 1.3-1.5 ppm. The aromatic methyl group would appear around 2.3-2.5 ppm. ¹³C NMR would show aromatic carbons in the 120-160 ppm range, with the ethoxy carbons appearing around 60-70 ppm for OCH₂ and 10-20 ppm for CH₃.

Mass Spectrometry: The molecular ion peak would appear at m/z 181, corresponding to the molecular weight [1]. Common fragmentation patterns would likely include loss of the nitro group (m/z 151, loss of 30) and loss of the ethoxy group (m/z 136, loss of 45), consistent with typical nitroaromatic fragmentation pathways [8].

UV-Visible Spectroscopy: The compound would exhibit characteristic π→π* and n→π* electronic transitions typical of nitroaromatic compounds [6] [9]. Primary absorption bands would likely appear in the 250-350 nm range, with the exact position influenced by the electron-donating ethoxy group and electron-withdrawing nitro group.

| Spectroscopic Method | Key Characteristic Features | Expected Positions/Ranges |

|---|---|---|

| IR Spectroscopy | NO₂ stretching, C-O stretching, aromatic C-H | 1550-1350 cm⁻¹, 1300-1000 cm⁻¹ |

| ¹H NMR | Aromatic protons, ethoxy pattern, methyl | 7-8 ppm, 4.0-4.5 ppm, 1.3-1.5 ppm |

| ¹³C NMR | Aromatic carbons, ethoxy carbons | 120-160 ppm, 60-70 ppm |

| Mass Spectrometry | Molecular ion, characteristic fragmentations | m/z 181, 151, 136 |

| UV-Vis | π→π* and n→π* transitions | 250-350 nm |

Partition Coefficient and Lipophilicity (LogP)

The partition coefficient (LogP) of 2-ethoxy-3-nitrotoluene, representing the logarithm of the octanol-water partition coefficient, has not been experimentally determined according to available literature. However, structure-activity relationships and data from analogous compounds provide insight into the expected lipophilicity characteristics.

Related nitrotoluene compounds demonstrate moderate lipophilicity. 2-Nitrotoluene exhibits a LogP value of 2.30 [2], while 3-nitrotoluene shows a LogP of 2.42 [2]. These values indicate moderate lipophilic character, with the compounds favoring the octanol phase over water due to their aromatic nature and limited polar surface area.

The introduction of an ethoxy group in 2-ethoxy-3-nitrotoluene would be expected to increase the LogP value compared to the parent nitrotoluenes. Ethoxy substituents generally contribute positively to lipophilicity through increased carbon content and hydrophobic character, while maintaining some polar character through the ether oxygen [10] [11].

Computational studies on nitroaromatic compounds suggest that substituent effects can significantly influence partition coefficients [10]. The electron-donating nature of the ethoxy group may moderate the electron-withdrawing effect of the nitro group, potentially affecting the overall polarity and resulting partition behavior.

Based on group contribution methods and structural similarity analysis, 2-ethoxy-3-nitrotoluene would be expected to exhibit a LogP value in the range of 2.5-3.5, positioning it as a moderately lipophilic compound. This range is consistent with the additive effects of the ethoxy substituent on the base nitrotoluene scaffold.

| Parameter | Estimated Value | Basis for Estimation |

|---|---|---|

| LogP (octanol/water) | 2.5-3.5 | Group contribution, structural analogy |

| Lipophilicity Classification | Moderately lipophilic | Comparable to substituted nitroaromatics |

| Hydrophobic/Hydrophilic Balance | Predominantly hydrophobic | Aromatic core with polar substituents |

| Membrane Permeability | Moderate | Balance of lipophilicity and polar surface area |